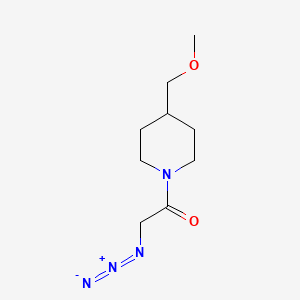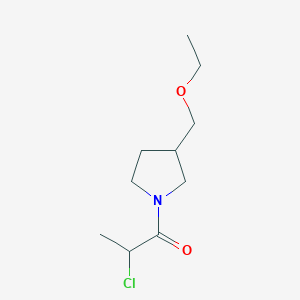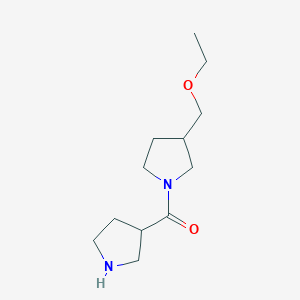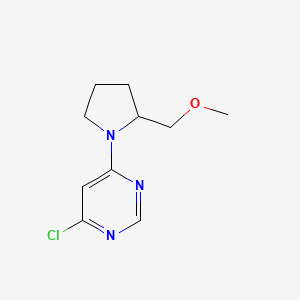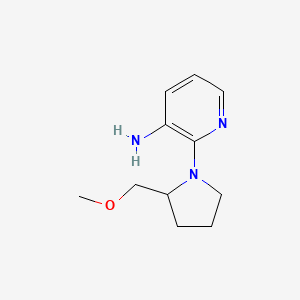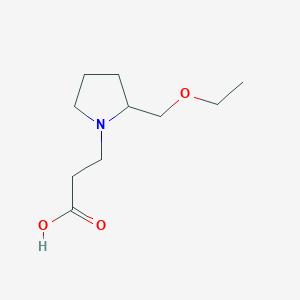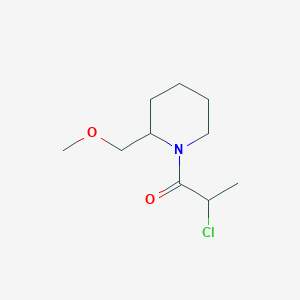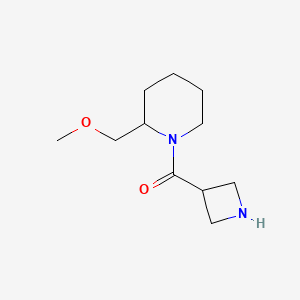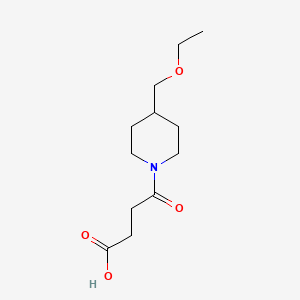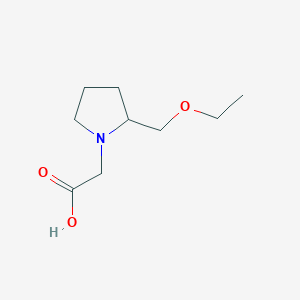
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid
Vue d'ensemble
Description
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid is a chemical compound with the molecular formula C9H17NO3. It is also known by other names such as Piracetam EP Impurity D, Piracetam Impurity 1, and Piracetam Impuirty D . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid derivatives is generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, as well as of tri-methylsilyl derivatives, followed by ammonolysis .Molecular Structure Analysis
The molecular structure of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid consists of a pyrrolidin-1-yl group attached to an acetic acid moiety. The ethoxymethyl group is attached to the 2-position of the pyrrolidine ring.Applications De Recherche Scientifique
Drug Discovery
Pyrrolidinones are often used as scaffolds in drug discovery due to their versatility . They are used to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a component of your compound, is particularly interesting due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Anticonvulsant Activity
Some pyrrolidinone derivatives have shown promising anticonvulsant activity . For example, one compound displayed significant activity in the maximal electroshock seizure (MES) test and the psychomotor seizure (6 Hz) test .
Antimicrobial Activity
Pyrrolidinone derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Pyrrolidinone derivatives have also shown anticancer activity . This suggests that they could be used in the development of new anticancer therapies .
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory activity . This could make them useful in the treatment of inflammatory diseases .
Antidepressant Activity
Pyrrolidinone derivatives have been found to have antidepressant activity . This suggests potential applications in the treatment of depression .
Synthesis of Pyrazolopyridines
The specific compound , 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid, has been used as a reagent in the preparation of pyrazolopyridines . These compounds are known to inhibit phosphodiesterase 4B (PDE4B), which has implications in various neurological disorders .
Industrial Applications
Pyrrolidinone derivatives have various industrial applications . For example, they are used in the synthesis of various alkaloids and unusual β-amino acids .
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(ethoxymethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-7-8-4-3-5-10(8)6-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZNLSVFBGJHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



